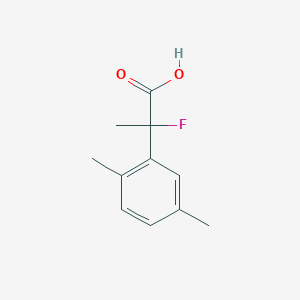
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid is an organic compound that belongs to the class of fluorinated aromatic carboxylic acids This compound is characterized by the presence of a fluorine atom attached to the propanoic acid moiety and two methyl groups on the phenyl ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid can be achieved through several synthetic routes. One common method involves the Friedel-Crafts acylation of 2,5-dimethylbenzene with a fluorinated acyl chloride, followed by hydrolysis to yield the desired carboxylic acid . Another approach includes the use of Grignard reagents, where 2,5-dimethylphenylmagnesium bromide reacts with a fluorinated ester to form the target compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale Friedel-Crafts acylation reactions, utilizing efficient catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the scalability and cost-effectiveness of the production process.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes under specific conditions.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be employed for substitution reactions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various organic transformations.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in designing fluorinated pharmaceuticals with enhanced bioavailability and metabolic stability.
Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom’s presence can influence the compound’s electronic properties, enhancing its binding affinity to target proteins or enzymes. This interaction can modulate various biological processes, leading to the compound’s observed effects. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action.
Comparación Con Compuestos Similares
Similar Compounds
2-(2,5-Dimethylphenyl)propanoic acid: Lacks the fluorine atom, resulting in different chemical and biological properties.
2-Fluoropropanoic acid: Lacks the aromatic ring, leading to distinct reactivity and applications.
2-(2,5-Dimethylphenyl)acetic acid: Similar structure but with an acetic acid moiety instead of propanoic acid.
Uniqueness
The presence of both the fluorine atom and the 2,5-dimethylphenyl group in 2-(2,5-Dimethylphenyl)-2-fluoropropanoic acid imparts unique chemical reactivity and biological activity. The fluorine atom enhances the compound’s stability and lipophilicity, making it a valuable candidate for various applications in research and industry.
Propiedades
Fórmula molecular |
C11H13FO2 |
|---|---|
Peso molecular |
196.22 g/mol |
Nombre IUPAC |
2-(2,5-dimethylphenyl)-2-fluoropropanoic acid |
InChI |
InChI=1S/C11H13FO2/c1-7-4-5-8(2)9(6-7)11(3,12)10(13)14/h4-6H,1-3H3,(H,13,14) |
Clave InChI |
TYRIJVDFNBHZGN-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=C(C=C1)C)C(C)(C(=O)O)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



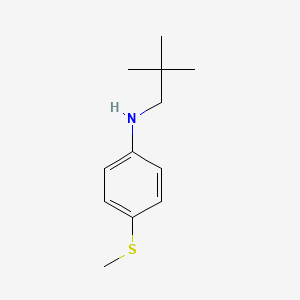

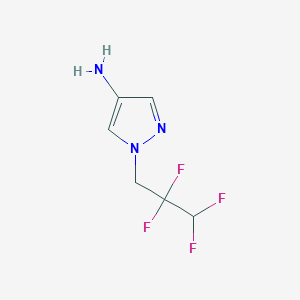
amine](/img/structure/B13303181.png)

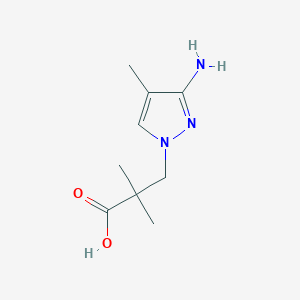
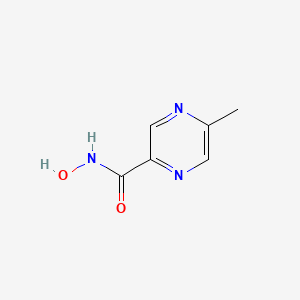
![1-{[(2,4-Dimethylphenyl)methyl]amino}-2-methylpropan-2-ol](/img/structure/B13303216.png)

amine](/img/structure/B13303233.png)

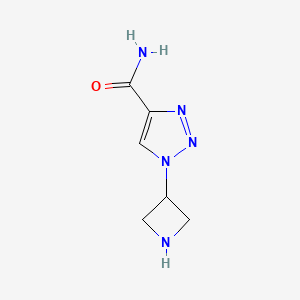
![6-Methyl-N-[(5-methylfuran-2-yl)methyl]pyridin-3-amine](/img/structure/B13303247.png)
